Privileged Scaffold for CDK2 Inhibition: 5-Nitro is Essential for Lead Potency Compared to Unsubstituted Oxindole
In the development of a series of oxindole CDK2 inhibitors, the 5-nitro substituted core (as found in lead compound 4d) was identified from a screening hit along with its less potent analogues 4a–c. The presence of the 5-nitro group was crucial for achieving nanomolar-range IC50 values against CDK2 enzyme and cancer cell lines, representing a significant increase in potency relative to the parent, unsubstituted indolinone scaffold [1]. This demonstrates that the 5-nitrooxindole is the minimal required pharmacophore for potent CDK2 binding in this chemotype, giving it a distinct advantage over oxindole itself or other substitution patterns.
| Evidence Dimension | CDK2 Enzyme Inhibition Potency (Scaffold-level comparison) |
|---|---|
| Target Compound Data | Lead compound 4d (containing the 5-nitrooxindole core) and its optimized derivatives achieve nanomolar range IC50 against CDK2 [1] |
| Comparator Or Baseline | Unsubstituted oxindole core: significantly lower potency; lead compound 4d was identified among less potent analogues 4a–c [1] |
| Quantified Difference | Nanomolar range for 5-nitro series vs. expected micromolar or inactive for unsubstituted analogues (exact values for the bare core not provided in the abstract, but the SAR trend is explicitly stated) [1] |
| Conditions | In vitro CDK2 enzyme inhibition assay and tumor cell proliferation assays (RKO and MDA MB435 cancer cell lines) [1] |
Why This Matters
For a procurement scientist, this establishes that 5-nitrooxindole is the essential entry point for any SAR exploration or lead optimization in the CDK2-targeted oxindole chemical space, making it a non-negotiable building block.
- [1] Dermatakis, A., Luk, K.-C. & DePinto, W. 'Synthesis of Potent Oxindole CDK2 Inhibitors.' Bioorganic & Medicinal Chemistry, 11 (2003): 1873–1881. View Source
